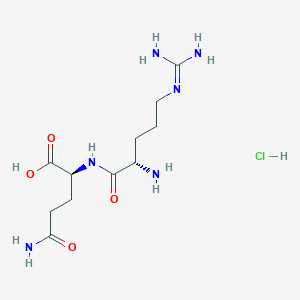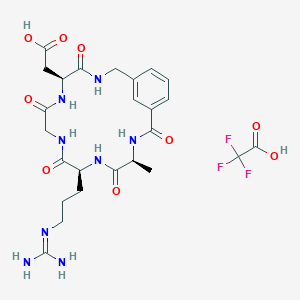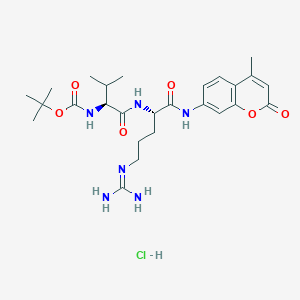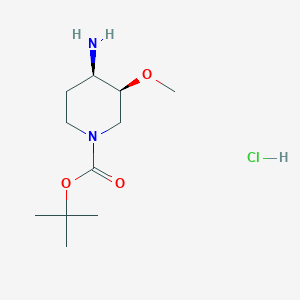
4-Amino-5-methylpyridine-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-methylpyridine-2-methanol is a pyridine derivative that is significantly alkaline . Its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound can start from 2-Chloro-4-amino-5-methylpyridine, dissolved in ethylene glycol . The crude product could be precipitated by adding a hydrochloric acid/methanol solution .Molecular Structure Analysis
The molecular weight of this compound is 138.17 . The IUPAC name is (4-amino-5-methylpyridin-2-yl)methanol .Chemical Reactions Analysis
The alcoholic hydroxyl group of this compound can undergo corresponding nucleophilic substitution reactions under alkaline conditions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
4-Amino-5-methylpyridine-2-methanol has a variety of scientific research applications. It has been used as an inhibitor of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol. This compound has also been used as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, this compound has been used in the synthesis of a variety of other organic compounds, such as 4-amino-5-methylpyridine-2-carboxylic acid and 4-amino-5-methylpyridine-2-sulfonic acid.
作用機序
Target of Action
It’s known that pyridine derivatives, which this compound is a part of, can interact with various biological targets due to their structural similarity to many bioactive molecules .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .
Result of Action
It’s known that pyridine derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-methylpyridine-2-methanol . For instance, pH and temperature can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .
実験室実験の利点と制限
4-Amino-5-methylpyridine-2-methanol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments. In addition, this compound can be toxic in large doses, so it is important to use it with caution.
将来の方向性
There are a number of potential future directions for research on 4-Amino-5-methylpyridine-2-methanol. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development. Additionally, further research could be done to explore its potential uses in other areas, such as in the synthesis of other organic compounds. Finally, research could be done to explore the potential advantages and limitations of using this compound in laboratory experiments.
合成法
The synthesis of 4-Amino-5-methylpyridine-2-methanol is relatively simple and can be accomplished in a few steps. The first step is to synthesize 2-amino-5-methylpyridine by reacting a mixture of aniline and acetic anhydride. This reaction produces 2-amino-5-methylpyridine as a white solid. The next step is to react the 2-amino-5-methylpyridine with methanol in the presence of a catalyst such as potassium hydroxide. This reaction produces this compound as a white crystalline solid.
Safety and Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(4-amino-5-methylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEYUWQILBWTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














